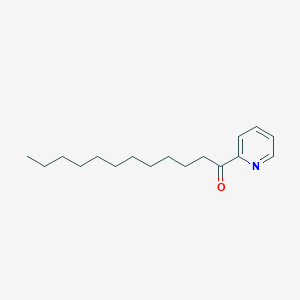

2-Dodecanoylpyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular formula of 2-Dodecanoylpyridine is C17H27NO . Its molecular weight is 261.4 g/mol. The specific molecular structure analysis is not available in the search results.Physical And Chemical Properties Analysis

2-Dodecanoylpyridine has a molecular weight of 261.4 g/mol. The specific physical and chemical properties are not available in the search results.科学的研究の応用

Catalytic Applications

- Terpyridines and Metal Complexes in Catalysis : Terpyridines and their transition metal complexes are used in fields like materials science, biomedicine, and organometallic catalysis. They are key in various reactions, including artificial photosynthesis, biochemical transformations, and polymerization reactions (Winter, Newkome, & Schubert, 2011).

Photochemistry

- Photodimerization in Aqueous Solutions : Studies show that certain pyridine compounds undergo stereoselective photodimerization, important for synthesizing specific isomers in photochemical reactions (Wang, Yuan, & Macartney, 2006).

Material Science

- Synthesis and Characterization of Metal Complexes : Pyridine derivatives are used in preparing and characterizing metal complexes with applications in materials like spintronics (Bedowr & Yahya, 2019).

- Lyotropic Liquid-Crystalline Behavior : Certain pyridine-based compounds exhibit liquid-crystalline behavior in solvents, which can be tuned by concentration, offering applications in materials science (Palmans et al., 1998).

Biochemical Applications

- Ruthenium Polypyridyl Complexes : These complexes have been explored for their potential in biological systems, including use as probes, imaging agents, and therapeutics (Poynton et al., 2017).

Organic Synthesis

- Synthesis of 2-Aminopyridines : 2-Aminopyridine, a structural core in various bioactive compounds, is synthesized using pyridine derivatives. This synthesis is crucial for creating diverse nitrogen-containing heterocycles (Rao & Chanda, 2021).

Photovoltaics and Nanotechnology

- π-Conjugated Terpyridines in Opto-Electronics : Research in π-conjugated terpyridines has led to applications in photovoltaic devices and nanotechnology, showcasing their versatility in supramolecular materials (Wild, Winter, Schlütter, & Schubert, 2011).

Solar Energy

- Amphiphilic Ruthenium Sensitizers in Solar Cells : Amphiphilic ligands derived from pyridine and their ruthenium complexes are effective in dye-sensitized solar cells, contributing significantly to solar energy conversion (Klein et al., 2004).

Safety and Hazards

作用機序

Target of Action

2-Dodecanoylpyridine is a derivative of dodecanoic acid, also known as lauric acid . Dodecanoic acid and its derivatives have been found to possess antibacterial, antifungal, antitumor, anti-inflammatory, antimycobacterial, and antiviral activities . .

Mode of Action

It can be inferred from the properties of dodecanoic acid and its derivatives that they likely interact with microbial cells, disrupting their normal functions and leading to their death .

Biochemical Pathways

Given the antimicrobial properties of dodecanoic acid and its derivatives, it can be inferred that they likely interfere with essential biochemical pathways in microbial cells, leading to their death .

Result of Action

Given the antimicrobial properties of dodecanoic acid and its derivatives, it can be inferred that they likely cause death in microbial cells .

特性

IUPAC Name |

1-pyridin-2-yldodecan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO/c1-2-3-4-5-6-7-8-9-10-14-17(19)16-13-11-12-15-18-16/h11-13,15H,2-10,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEKSWJGRZTVOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)C1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641985 |

Source

|

| Record name | 1-(Pyridin-2-yl)dodecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Dodecanoylpyridine | |

CAS RN |

898779-43-6 |

Source

|

| Record name | 1-(Pyridin-2-yl)dodecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chlorobenzo[d]oxazole](/img/structure/B1359311.png)